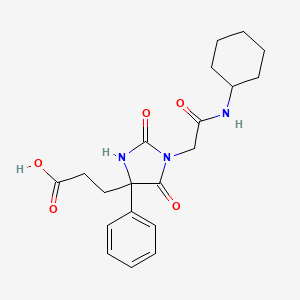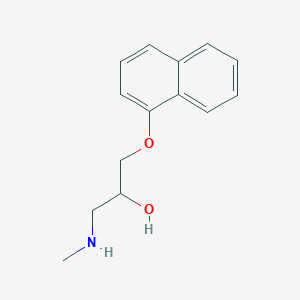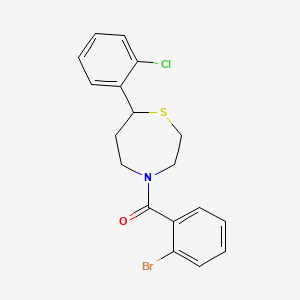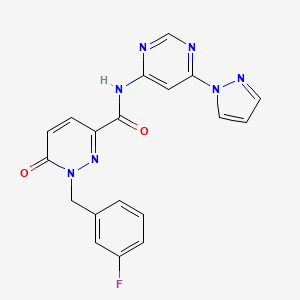
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H14FN7O2 and its molecular weight is 391.366. The purity is usually 95%.
BenchChem offers high-quality N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Applications in Anticancer Research
Compounds structurally related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide have shown promising results in anticancer research. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the subject compound, have demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with certain derivatives exhibiting potent inhibitory activity (Abdellatif et al., 2014). Similarly, novel pyrimidiopyrazole derivatives have shown outstanding in vitro antitumor activity against HepG2 cell lines, suggesting their potential as anticancer agents (Fahim et al., 2019).
2. Antimicrobial Research
In the realm of antimicrobial research, several derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain 1,6-dihydropyridazine-3-carboxamide derivatives displayed excellent antimicrobial activity against various Gram-positive and Gram-negative strains, as well as against fungi (Othman & Hussein, 2020). This highlights the potential of similar compounds in combating microbial infections.
3. Molecular Docking and Computational Studies
These compounds also have applications in molecular docking and computational studies to understand their interaction with biological targets. For instance, molecular docking studies of pyrazolo[3,4-d]pyrimidine derivatives have been conducted to analyze their binding affinities and interaction energies with various biological enzymes, providing insights into their potential mechanisms of action (Fahim et al., 2021).
4. Applications in Drug Development
In drug development, these compounds have been explored for their pharmacological properties. For example, the study of metabolism and disposition of potent HIV integrase inhibitors, which are structurally similar to the compound , was facilitated by 19F-nuclear magnetic resonance (NMR) spectroscopy. This research aids in the selection and development of new drug candidates (Monteagudo et al., 2007).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-14-4-1-3-13(9-14)11-27-18(28)6-5-15(25-27)19(29)24-16-10-17(22-12-21-16)26-8-2-7-23-26/h1-10,12H,11H2,(H,21,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQDCQDWIJOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)
![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)

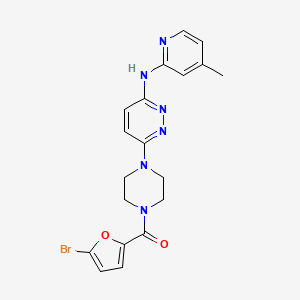

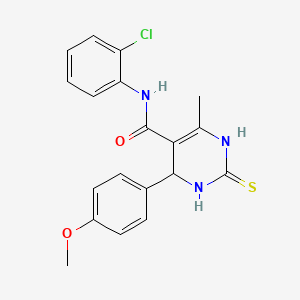
![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)
![(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)
